2-amino-5-(cyclopentyloxy)Benzoic acid
Description
2-Amino-5-(cyclopentyloxy)benzoic acid is a benzoic acid derivative featuring an amino group at the 2-position and a cyclopentyloxy substituent at the 5-position. This structure combines a carboxylic acid core with functional groups that influence its physicochemical and biological properties. The cyclopentyloxy group, a bulky, lipophilic substituent, enhances membrane permeability, while the amino group contributes to hydrogen bonding and solubility in polar solvents. Such structural attributes make this compound a candidate for pharmaceutical applications, particularly in drug discovery targeting inflammation or enzyme modulation .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-amino-5-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C12H15NO3/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4,13H2,(H,14,15) |
InChI Key |
GFUZLOBVCYOWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(cyclopentyloxy)benzoic acid typically involves the introduction of the cyclopentyloxy group onto a benzoic acid derivative, followed by the introduction of the amino group. One common method involves the reaction of 2-nitro-5-(cyclopentyloxy)benzoic acid with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of 2-amino-5-(cyclopentyloxy)benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-amino-5-(cyclopentyloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopentyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s bioavailability and activity in biological systems .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents at the 5-position or modifications to the amino group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₂H₁₅NO₃.
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the impact of substituents on acute toxicity (LD₅₀). For example:
- Bulky substituents (e.g., cyclopentyloxy) may reduce toxicity by sterically hindering interactions with biological targets. However, this is contingent on the substituent’s electronic profile .
- Amino groups generally lower toxicity compared to nitro analogs, as seen in 2-amino-5-nitrobenzoic acid (predicted LD₅₀ ~250 mg/kg) vs. 2-amino-5-(cyclopentyloxy)benzoic acid (estimated LD₅₀ >500 mg/kg) .
Biological Activity
2-Amino-5-(cyclopentyloxy)benzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features an amino group and a cyclopentyloxy substituent on a benzoic acid backbone, which influences its biological activity. The molecular formula of this compound is C_{13}H_{17}NO_3, with a molecular weight of approximately 249.30 g/mol.
Structural Characteristics
The structural features of 2-amino-5-(cyclopentyloxy)benzoic acid play a crucial role in its biological interactions. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and ionic interactions with various biological macromolecules, including proteins and enzymes. This capability is essential for modulating enzyme activity and receptor interactions, contributing to its therapeutic potential in various applications.
The biological activity of 2-amino-5-(cyclopentyloxy)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that the cyclopentyloxy group enhances the compound's hydrophobicity, potentially improving membrane permeability compared to structurally similar compounds. This feature may facilitate better binding interactions with target proteins, making it a valuable candidate for drug discovery.
Interaction with Biological Macromolecules
Research has shown that this compound can modulate various biological processes through its binding affinity to proteins and enzymes. The interactions are influenced by the unique characteristics of both the amino and cyclopentyloxy groups. For instance, preliminary studies suggest that 2-amino-5-(cyclopentyloxy)benzoic acid can enhance enzyme activity related to metabolic pathways, although specific details on these interactions require further investigation.
Comparative Studies
A comparison of 2-amino-5-(cyclopentyloxy)benzoic acid with other similar compounds highlights its unique features:
| Compound Name | Key Features |
|---|---|
| 2-Amino-3-phenylpropanoic acid | Lacks cyclopentyloxy group; less hydrophobic |
| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Contains methoxy group; alters electronic properties |
| 2-Amino-3-(3-bromophenyl)propanoic acid | Presence of bromine alters reactivity and biological activity |
The cyclopentyloxy group enhances the hydrophobic characteristics of 2-amino-5-(cyclopentyloxy)benzoic acid, potentially leading to improved pharmacokinetic properties.
Case Studies and Research Findings
- Enzyme Modulation : In vitro studies have demonstrated that 2-amino-5-(cyclopentyloxy)benzoic acid can influence enzymatic activities related to metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
- Binding Affinity Studies : Research indicates that variations in the structure of similar compounds can significantly affect their binding affinities to target proteins. The cyclopentyloxy group's presence appears to enhance this affinity, warranting further studies on its implications in drug design.
- Potential Applications : Given its ability to modulate enzyme activity and interact with biological macromolecules, there is significant interest in exploring the applications of 2-amino-5-(cyclopentyloxy)benzoic acid in treating conditions such as cancer and metabolic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
